molecular formula C12H9BrN2OS B608933 Btynb CAS No. 304456-62-0

Btynb

Cat. No.: B608933
CAS No.: 304456-62-0
M. Wt: 309.181
InChI Key: OZEADOPONHLEDS-VIZOYTHASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

BTYNB is a potent and selective inhibitor of the oncofetal mRNA-binding protein IMP1. Its chemical structure is represented as C₁₂H₉BrN₂OS, and its CAS number is 304456-62-0 .

Mechanism of Action

Mode of Action

BTYNB acts as a potent and selective inhibitor of the binding of IMP1 to c-Myc mRNA. The IC50 value for this interaction is 5 μM. By inhibiting this binding, this compound disrupts the normal function of IMP1, leading to changes in the expression of c-Myc, a gene that plays a key role in cell cycle progression, apoptosis, and cellular transformation .

Biochemical Pathways

The inhibition of IMP1 binding to c-Myc mRNA by this compound affects several biochemical pathways. It destabilizes c-Myc mRNA, downregulates β-TrCP1 mRNA, and reduces the activation of NF-κB . It also decreases the levels of the oncogenic translation regulatory factor eEF2 mRNA in cancer cells .

Pharmacokinetics

. This suggests that it may have good bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action include the destabilization of c-Myc mRNA, downregulation of β-TrCP1 mRNA, reduction of NF-κB activation, and decrease in eEF2 mRNA levels . These changes can inhibit the proliferation of IMP1-positive ovarian cancer and melanoma cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored at -20°C in a sealed, dry environment to maintain its stability

Preparation Methods

Synthetic Routes and Reaction Conditions: Unfortunately, specific synthetic routes for BTYNB are not widely documented in the available literature. it is synthesized through chemical processes that involve bromination, nucleophilic substitution, and other reactions. Further research is needed to uncover detailed synthetic methods.

Industrial Production Methods: As of now, there is no information on large-scale industrial production methods for this compound. Research in this area is limited, and industrial-scale synthesis remains an open question.

Chemical Reactions Analysis

Types of Reactions: BTYNB interacts with IMP1, stabilizing c-Myc, β-TrCP1, and other oncogenic mRNAs. It enhances the degradation of c-Myc mRNA in cancer cells .

Common Reagents and Conditions: Specific reagents and conditions for this compound reactions are not well-documented. its effects on mRNA stability and protein expression suggest involvement in cellular pathways related to cancer progression.

Major Products: The major products resulting from this compound interactions include reduced c-Myc expression and downregulation of IMP1-positive cancer cell proliferation .

Comparison with Similar Compounds

While BTYNB’s uniqueness lies in its selectivity against IMP1, other compounds with similar mechanisms of action include:

    IGF2BP1 Inhibitors: These compounds target IGF2BP1, affecting mRNA stability.

    NF-κB Inhibitors: Similar to this compound, these modulate NF-κB signaling pathways.

Properties

IUPAC Name

2-[(5-bromothiophen-2-yl)methylideneamino]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9BrN2OS/c13-11-6-5-8(17-11)7-15-10-4-2-1-3-9(10)12(14)16/h1-7H,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZEADOPONHLEDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)N)N=CC2=CC=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9BrN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Btynb
Reactant of Route 2
Reactant of Route 2
Btynb
Reactant of Route 3
Reactant of Route 3
Btynb
Reactant of Route 4
Btynb
Reactant of Route 5
Reactant of Route 5
Btynb
Reactant of Route 6
Reactant of Route 6
Btynb

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.